tert-Butyl (5-bromofuran-2-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (5-bromofuran-2-yl)carbamate involves several steps. One common method includes the reaction of 5-bromofuran-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl (5-bromofuran-2-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl (5-bromofuran-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
tert-Butyl (5-bromofuran-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-bromopyridin-2-yl)carbamate: This compound has a pyridine ring instead of a furan ring, which can lead to different chemical reactivity and biological activity.
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate: This compound contains a chloro and formyl group, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C9H12BrNO3 |
---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
tert-butyl N-(5-bromofuran-2-yl)carbamate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-5-4-6(10)13-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
PAQQQAPGPGPAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(O1)Br |
Origin of Product |
United States |
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